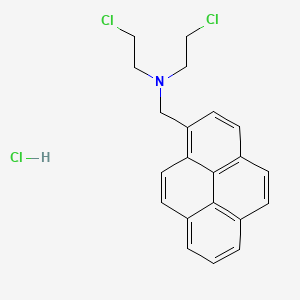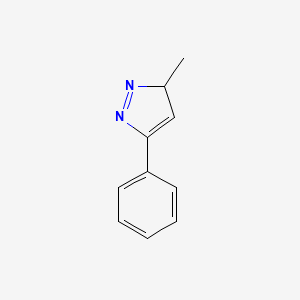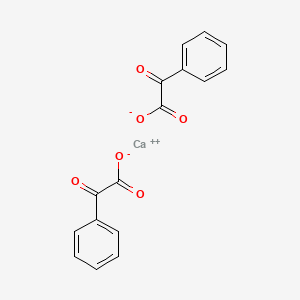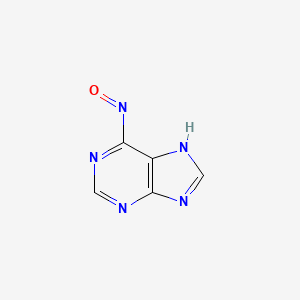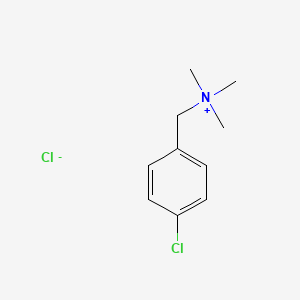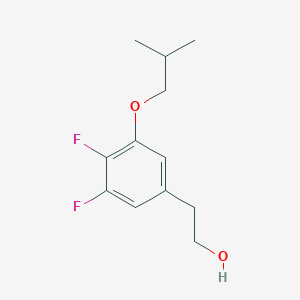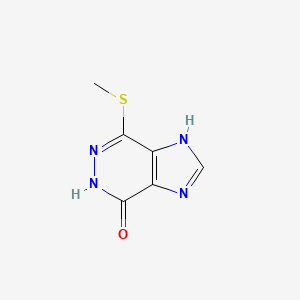
4-(Methylthio)-1H-imidazo(4,5-d)pyridazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 64800 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 64800 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 64800 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to maintain the integrity of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 64800 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 64800 into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 64800 typically use common reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Results in reduced forms with fewer oxygen atoms.
Substitution: Produces compounds with new functional groups replacing the original ones.
Scientific Research Applications
NSC 64800 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 64800 involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
NSC 64800 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 17500, and NSC 19500 share some structural similarities.
Uniqueness: NSC 64800 stands out due to its specific reactivity and stability, making it particularly valuable for certain applications.
Properties
CAS No. |
3438-77-5 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
4-methylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-4-3(7-2-8-4)5(11)9-10-6/h2H,1H3,(H,7,8)(H,9,11) |
InChI Key |
RTGVGYBMQVNBMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=O)C2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



